molecular formula C9H7F2NO B14035258 (S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile

(S)-3-(3,5-Difluorophenyl)-3-hydroxypropanenitrile

Cat. No.: B14035258
M. Wt: 183.15 g/mol
InChI Key: DFHCYUPSIWYEJJ-VIFPVBQESA-N
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Description

(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE is a chemical compound characterized by the presence of a difluorophenyl group, a hydroxyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE typically involves the reaction of a suitable precursor with reagents that introduce the difluorophenyl, hydroxyl, and nitrile groups. One common method involves the use of diethyl malonate and bromomethylphenylpyridine under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The difluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine.

Scientific Research Applications

(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context and application. For example, in a biological setting, the compound may interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-(3,5-DIFLUOROPHENYL)-3-HYDROXYPROPANENITRILE is unique due to its specific stereochemistry and the presence of both difluorophenyl and nitrile groups

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

(3S)-3-(3,5-difluorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7F2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,13H,1H2/t9-/m0/s1

InChI Key

DFHCYUPSIWYEJJ-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CC#N)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CC#N)O

Origin of Product

United States

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